molecular formula C10H19NO2 B2369019 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol CAS No. 1864178-85-7

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Cat. No.: B2369019
CAS No.: 1864178-85-7
M. Wt: 185.267
InChI Key: HYOQPFWKDSJJHO-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a cyclic alcohol compound with the molecular formula C10H19NO2 and a molecular weight of 185.267. This compound has garnered significant interest in the scientific community due to its potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:

    Formation of the piperidine ring: This step involves the reaction of appropriate starting materials to form the piperidine ring structure.

    Methoxylation: Introduction of the methoxy group (-OCH3) to the piperidine ring.

    Cyclobutanol formation: The final step involves the formation of the cyclobutanol ring structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the cyclobutanol ring to form different derivatives.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: A similar compound with a different stereochemistry.

    Other cyclic alcohols: Compounds with similar cyclic structures and functional groups.

Uniqueness

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is unique due to its specific combination of a piperidine ring, methoxy group, and cyclobutanol structure

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOQPFWKDSJJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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